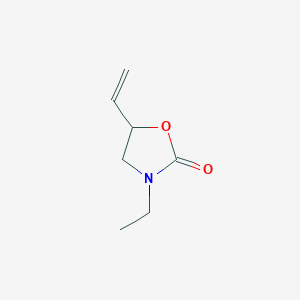
3-Ethyl-5-vinyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-vinyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone family. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes an ethyl group at the 3-position and a vinyl group at the 5-position, makes it a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-vinyloxazolidin-2-one can be achieved through several methods. One common approach involves the halocyclofunctionalization of allyl-carbamates, which often results in high regio- and stereocontrol . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, typically involves large-scale chemical synthesis. The process may include the use of chiral auxiliaries to ensure the production of enantiomerically pure compounds, which are crucial for their biological activity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-vinyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
3-Ethyl-5-vinyloxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the synthesis of fine chemicals, pesticides, and herbicides.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-vinyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
3-Ethyl-5-vinyloxazolidin-2-one can be compared with other oxazolidinones such as linezolid and tedizolid. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and spectrum of action . For example:
Linezolid: Known for its use in treating infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant strains.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-ethenyl-3-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-3-6-5-8(4-2)7(9)10-6/h3,6H,1,4-5H2,2H3 |
InChI Key |
XQAXLFWLNFXYOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(OC1=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















